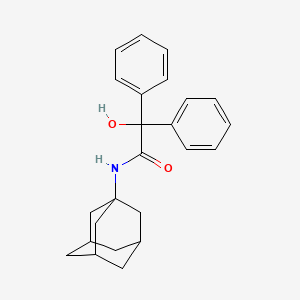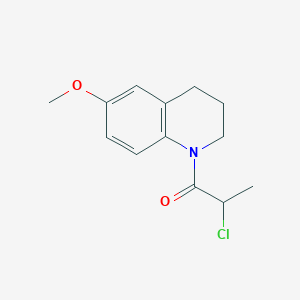
N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide, also known as ADPA, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. ADPA is a white crystalline solid that is soluble in organic solvents such as chloroform and acetone. It is a derivative of adamantane, a tricyclic hydrocarbon that is commonly used as a building block for organic compounds.
Mécanisme D'action
The mechanism of action of N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide can inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in macrophages and microglial cells. It has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS) in these cells. In vivo studies have shown that N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide is its versatility as a building block for the synthesis of various compounds. It can be easily modified to introduce different functional groups and improve its properties. Another advantage is its relatively low toxicity, which makes it suitable for use in biological systems. However, one of the main limitations of N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide is its limited solubility in water, which can make it difficult to work with in aqueous systems. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the research and development of N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide. One direction is the synthesis of novel N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide derivatives with improved properties such as solubility, stability, and bioavailability. Another direction is the investigation of the mechanism of action of N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide and its effects on various signaling pathways in the body. This could lead to the identification of new therapeutic targets and the development of more effective treatments for various diseases. Finally, the use of N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide as a building block for the synthesis of novel materials and catalysts could lead to the development of new technologies with unique properties and applications.
Méthodes De Synthèse
The synthesis of N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide involves the reaction of 1-adamantanecarbonyl chloride with 2-hydroxy-2,2-diphenylacetamide in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide as the main product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and concentration.
Applications De Recherche Scientifique
N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide has been studied extensively for its potential applications in various fields such as medicine, materials science, and catalysis. In medicine, N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. In materials science, N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide has been used as a building block for the synthesis of novel polymers and materials with unique properties. In catalysis, N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide has been used as a ligand for the synthesis of metal complexes with enhanced catalytic activity.
Propriétés
IUPAC Name |
N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO2/c26-22(25-23-14-17-11-18(15-23)13-19(12-17)16-23)24(27,20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-10,17-19,27H,11-16H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDQKLYPTWAANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-2-hydroxy-2,2-diphenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[2-(3-Fluorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7540965.png)
![2-[2-(Ethylaminomethyl)phenoxy]ethanol](/img/structure/B7540966.png)

![Methyl 4-[(2-chloroacetyl)amino]-3-methylbenzoate](/img/structure/B7540986.png)
![1-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7541001.png)
![3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide](/img/structure/B7541008.png)

![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7541030.png)
![4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid](/img/structure/B7541032.png)
![1-[[2-(4-Fluorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7541041.png)
![1-[[2-(4-Chlorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7541046.png)


![Hexanoic acid,6-[(1h-indazol-5-ylcarbonyl)amino]-](/img/structure/B7541062.png)